molecular formula C12H13BCl2FIO2 B14017922 2-(2,4-Dichloro-6-fluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2,4-Dichloro-6-fluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14017922
M. Wt: 416.8 g/mol
InChI Key: HQCJGIQKEKENIT-UHFFFAOYSA-N
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Description

2-(2,4-Dichloro-6-fluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative known for its unique chemical structure and reactivity. This compound is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichloro-6-fluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,4-Dichloro-6-fluoro-3-iodophenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichloro-6-fluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields alcohols or ketones, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

2-(2,4-Dichloro-6-fluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, essential in the synthesis of complex organic molecules.

    Biology: Employed in the development of fluorescent probes and imaging agents due to its unique chemical properties.

    Medicine: Investigated for potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-(2,4-Dichloro-6-fluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The boronic acid group interacts with a palladium catalyst, facilitating the transfer of the organic group to the target molecule. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-fluoro-3-iodophenylboronic acid
  • 2,4-Dichloro-6-fluoro-3-iodophenylmethanol
  • 2,4-Dichloro-6-fluoro-3-iodophenyl(methyl)sulfane

Uniqueness

Compared to similar compounds, 2-(2,4-Dichloro-6-fluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers unique reactivity due to the presence of the dioxaborolane group. This enhances its stability and reactivity in cross-coupling reactions, making it a valuable tool in organic synthesis .

Properties

Molecular Formula

C12H13BCl2FIO2

Molecular Weight

416.8 g/mol

IUPAC Name

2-(2,4-dichloro-6-fluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C12H13BCl2FIO2/c1-11(2)12(3,4)19-13(18-11)8-7(16)5-6(14)10(17)9(8)15/h5H,1-4H3

InChI Key

HQCJGIQKEKENIT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2F)Cl)I)Cl

Origin of Product

United States

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